1-(benzo[b]thiophen-2-yl)isoquinoline
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The compound 1-(benzo[b]thiophen-2-yl)isoquinoline is a prime example of a fused heterocyclic system. evitachem.com It is composed of:
Isoquinoline (B145761) : A benzopyridine, which is a bicyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The nitrogen atom in the isoquinoline ring imparts basic properties to the molecule. wikipedia.org
Benzo[b]thiophene : A bicyclic compound where a benzene ring is fused to a thiophene (B33073) ring. researchgate.net The presence of the sulfur atom in the five-membered thiophene ring is crucial to its chemical properties and biological interactions. researchgate.net
The linkage of the benzo[b]thiophene group at the C-1 position of the isoquinoline ring creates a molecule with a unique three-dimensional structure and electronic distribution, which are key determinants of its chemical reactivity and biological function.
Significance of the Benzo[b]thiophene and Isoquinoline Pharmacophores
In medicinal chemistry, a pharmacophore is the essential part of a molecule's structure responsible for its biological activity. Both benzo[b]thiophene and isoquinoline are considered "privileged scaffolds" due to their frequent appearance in the structures of natural products and synthetic drugs. nih.goveurekaselect.com
The Isoquinoline Scaffold: The isoquinoline framework is a fundamental core in numerous pharmaceuticals and biologically active alkaloids. nih.govnih.gov Its structural and functional diversity allows it to be a template for drugs targeting a wide array of diseases. nih.gov Many natural alkaloids, such as papaverine (B1678415) and morphine, contain the isoquinoline backbone, deriving their structure from the amino acid tyrosine. wikipedia.orgamerigoscientific.com Clinically used drugs incorporating this scaffold are employed to treat conditions including cancer, infections, and cardiovascular diseases. eurekaselect.comnih.gov
The Benzo[b]thiophene Scaffold: The benzo[b]thiophene moiety is another privileged structure in drug discovery. nih.gov Its structural similarity to naturally occurring bioactive compounds, like indole, allows it to interact with various biological targets. researchgate.net This sulfur-containing heterocycle is found in drugs with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govijpsjournal.com Notable drugs containing this core include the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. researchgate.netrsc.org
The combination of these two potent pharmacophores in this compound is a deliberate strategy in drug design, aiming to create hybrid molecules with potentially synergistic or novel therapeutic effects.
Table 1: Examples of Marketed Drugs Featuring the Isoquinoline or Benzo[b]thiophene Core This table is interactive. Click on headers to sort.
| Drug Name | Core Scaffold | Therapeutic Class |
|---|---|---|
| Papaverine | Isoquinoline | Vasodilator |
| Debrisoquine | Isoquinoline | Antihypertensive |
| Quinapril | Isoquinoline | Antihypertensive |
| Raloxifene | Benzo[b]thiophene | Selective Estrogen Receptor Modulator (SERM) |
| Sertaconazole | Benzo[b]thiophene | Antifungal |
| Zileuton | Benzo[b]thiophene | Anti-inflammatory (Leukotriene Inhibitor) |
Overview of Research Trajectories
Research into this compound and its derivatives is primarily channeled into two major fields: medicinal chemistry and materials science.
Medicinal Chemistry: The principal focus of research has been the exploration of its potential as a therapeutic agent. evitachem.com Studies have investigated its utility as a lead compound for developing new drugs, with particular interest in its potential anticancer properties and its role as a modulator of bone metabolism. evitachem.com The rationale is that the unique combination of the two pharmacophores could lead to novel mechanisms of action or improved activity against various disease targets. Research in this area often involves the synthesis of a library of derivatives, where different substituents are added to the core structure, followed by screening for biological activity against specific cell lines or enzymes.
Synthesis and Chemical Properties: A significant portion of the research is dedicated to developing efficient synthetic routes to access the this compound scaffold. Common methods involve palladium-catalyzed cross-coupling reactions to join the benzo[b]thiophene and isoquinoline precursors. evitachem.com The chemical properties of the compound, such as its reactivity in oxidation and electrophilic aromatic substitution reactions, are also under investigation to enable further functionalization and the creation of diverse derivatives. evitachem.com This foundational research is critical for supplying the molecules needed for biological and materials science studies.
Structure
3D Structure
Properties
CAS No. |
435278-00-5 |
|---|---|
Molecular Formula |
C17H11NS |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)isoquinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-18-17(14)16-11-13-6-2-4-8-15(13)19-16/h1-11H |
InChI Key |
UYFPTZHKCYFUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzo B Thiophen 2 Yl Isoquinoline and Its Derivatives
Classical and Contemporary Synthetic Routes
The construction of the 1-(benzo[b]thiophen-2-yl)isoquinoline scaffold is achieved through two main strategies: cyclization reactions to form the isoquinoline (B145761) ring and cross-coupling reactions to join the two heterocyclic components.
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems through intramolecular bond formation. For this compound, these methods typically involve building the isoquinoline ring onto the benzo[b]thiophene framework.
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. This reaction is typically promoted by dehydrating agents or Lewis acids such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
The synthesis of this compound via this route commences with the formation of an amide precursor, N-(2-phenylethyl)benzo[b]thiophene-2-carboxamide. This intermediate is prepared by coupling benzo[b]thiophene-2-carbonyl chloride with 2-phenylethylamine. The subsequent intramolecular cyclization of this amide, promoted by a reagent like POCl₃, proceeds through an electrophilic aromatic substitution mechanism. This step yields a 3,4-dihydroisoquinoline (B110456) intermediate. The final aromatization to produce the target compound is achieved through dehydrogenation, often using a catalyst like palladium on carbon (Pd/C) or sulfur. The efficiency of the cyclization step is enhanced by electron-donating substituents on the phenyl ring of the 2-phenylethylamine moiety.
Table 1: Representative Bischler-Napieralski Reaction for this compound Synthesis
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| Amide Formation | Benzo[b]thiophene-2-carboxylic acid, 2-Phenylethylamine | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-(2-phenylethyl)benzo[b]thiophene-2-carboxamide |
| Cyclization | N-(2-phenylethyl)benzo[b]thiophene-2-carboxamide | POCl₃ or P₂O₅, Reflux in inert solvent (e.g., Toluene) | 1-(Benzo[b]thiophen-2-yl)-3,4-dihydroisoquinoline |
More contemporary methods for isoquinoline synthesis involve Brønsted acid-mediated cycloisomerization reactions. These reactions can construct the isoquinoline or isoquinolinone core from suitably functionalized precursors, such as 2-alkynylbenzaldehydes and primary amines, through a tandem condensation and cyclization process. This approach offers a one-pot synthesis for building complex heterocyclic systems.
For the synthesis of derivatives of this compound, a plausible route involves the reaction of a 2-alkynylbenzaldehyde with an amine bearing the benzo[b]thiophene group. A proposed mechanism begins with the condensation of the aldehyde and amine to form an imine intermediate. A strong Brønsted acid, such as trifluoroacetic acid (CF₃COOH), then protonates the alkyne's triple bond, activating it for a 6-endo-dig cyclization. The subsequent isomerization leads to the aromatic isoquinoline system. This methodology has been successfully applied to synthesize various thieno[3,2-f]isoquinolines, demonstrating its utility in creating fused thiophene-isoquinoline structures.
Table 2: Plausible Brønsted Acid-Mediated Synthesis of an Isoquinoline Derivative
| Substrates | Brønsted Acid | Solvent/Conditions | Product |
|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde, Benzo[b]thiophen-2-amine | CF₃COOH | 1,2-Dichloroethane (B1671644) (DCE), 80 °C | 2-(Benzo[b]thiophen-2-yl)-1-phenylisoquinolin-2-ium |
Transition metal-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds, enabling the direct linkage of two distinct molecular fragments. This strategy is a primary method for synthesizing this compound.
Palladium-catalyzed cross-coupling reactions are a common and effective method for creating the bond between the benzo[b]thiophene and isoquinoline rings. Various palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed depending on the precursors.
A prominent strategy is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. In one potential pathway, 2-ethynylbenzo[b]thiophene can be coupled with 1-chloroisoquinoline (B32320) in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. Alternatively, a Suzuki coupling can be performed between 1-isoquinolineboronic acid and 2-bromobenzo[b]thiophene. The synthesis of 2,3-disubstituted benzo[b]thiophenes has been achieved via a palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, showcasing the utility of these methods in building the benzothiophene (B83047) core itself.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Solvent/Conditions |
|---|---|---|---|
| Sonogashira | 2-Ethynylbenzo[b]thiophene + 1-Chloroisoquinoline | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | THF, Reflux |
| Suzuki | 2-Bromobenzo[b]thiophene + Isoquinoline-1-boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Toluene/Ethanol/H₂O, 80 °C |
| Stille | 2-(Tributylstannyl)benzo[b]thiophene + 1-Bromoisoquinoline | Pd(PPh₃)₄ | Dioxane, Reflux |
Rhodium-catalyzed C-H activation and annulation has emerged as a highly efficient strategy for constructing nitrogen-containing heterocycles like isoquinolones, which are oxidized derivatives of isoquinolines. This method involves the directed activation of an ortho C-H bond of a benzamide (B126) or a related substrate, followed by the insertion of an alkyne or alkene and subsequent annulation to form the heterocyclic ring.
In this approach, a starting material such as a benzo[b]thiophene-2-carboxamide (B1267583) would be treated with a rhodium(III) catalyst, like [RhCp*Cl₂]₂. The amide's directing group facilitates the formation of a five-membered rhodacycle intermediate. This intermediate then coordinates with a coupling partner, such as an alkyne. Migratory insertion of the alkyne followed by reductive elimination constructs the isoquinolone ring. While this method typically produces isoquinolin-1-ones, these can serve as precursors to the target isoquinoline through subsequent chemical modifications. The reaction is often characterized by its high atom economy and tolerance for various functional groups.
Table 4: General Scheme for Rhodium-Catalyzed Isoquinolone Synthesis
| Substrates | Catalyst/Co-catalyst | Additive/Solvent | Product Type |
|---|---|---|---|
| Benzhydroxamic acids, Alkynes | [RhCpCl₂]₂, AgSbF₆ | t-AmylOH, 100 °C | 3,4-Disubstituted Isoquinolinones |
| N-Methoxybenzamides, Alkynes | [RhCpCl₂]₂, CsOAc | MeOH, 60 °C | Substituted Isoquinolinones |
Nucleophilic Addition and Substitution Reactions
The construction of the this compound core can be achieved through nucleophilic addition or substitution reactions, leveraging the inherent electrophilicity of the C1 position of the isoquinoline ring system. quimicaorganica.org In these approaches, a benzo[b]thiophene moiety is functionalized to act as a nucleophile that attacks the isoquinoline core.
One plausible strategy involves the generation of an organometallic reagent from 2-bromobenzo[b]thiophene, such as a Grignard reagent or an organolithium species. This potent benzo[b]thiophenyl nucleophile can then be added to an isoquinoline that has been activated towards nucleophilic attack. For instance, activation with an acyl chloride like benzoyl chloride forms a Reissert compound (e.g., 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile), which can then undergo substitution by the benzo[b]thiophenyl nucleophile. Subsequent elimination and re-aromatization would yield the target compound.
Alternatively, direct nucleophilic addition to an N-activated isoquinolinium salt is a viable pathway. The isoquinoline nitrogen is first quaternized, for example, with an alkyl halide, significantly enhancing the electrophilicity of the C1 carbon. The benzo[b]thiophenyl nucleophile can then add to this position. A final oxidation step is typically required to restore the aromaticity of the isoquinoline ring. quimicaorganica.org The general reactivity of isoquinoline at the C1 position makes it a prime target for attack by strong, hard nucleophiles. quimicaorganica.org
A summary of representative nucleophilic addition strategies is presented below.
| Strategy | Isoquinoline Precursor | Benzo[b]thiophene Reagent | Key Steps |
| Reissert Reaction | Isoquinoline | 2-Lithiated benzo[b]thiophene | 1. Formation of Reissert compound. 2. Nucleophilic substitution. 3. Hydrolysis/re-aromatization. |
| Grignard Addition | Isoquinoline | 2-Benzo[b]thiophenylmagnesium bromide | 1. Addition to C=N bond. 2. Oxidation to restore aromaticity. |
| Addition to Salt | N-Acylisoquinolinium salt | 2-Lithiated benzo[b]thiophene | 1. Nucleophilic addition to C1. 2. Oxidation/re-aromatization. |
Transition Metal-Catalyzed Hydrogenation Strategies (e.g., Copper-Catalyzed Transfer Hydrogenation)
While not a method for forming the core C-C bond of the title compound, transition metal-catalyzed hydrogenation is a critical strategy for synthesizing its derivatives, specifically the 1,2,3,4-tetrahydroisoquinoline (B50084) analogues. These reduced derivatives are significant scaffolds in many natural products and pharmaceuticals. nih.govacs.org The direct hydrogenation of N-heterocycles like isoquinoline can be challenging due to their aromatic stability and ability to coordinate strongly with catalysts. nih.govacs.org
Recent advancements have led to efficient methods for this transformation. Notably, a copper-catalyzed transfer hydrogenation of isoquinolines using an oxazaborolidine–BH₃ complex has been developed, which proceeds under mild conditions. nih.govacs.orgresearchgate.netresearchgate.net This method avoids the use of high-pressure hydrogen gas, instead using a chemical hydrogen donor.
Applying this strategy to this compound would involve treating the compound with a copper(II) salt, such as copper(II) trifluoromethanesulfonate, and a hydrogen source like an oxazaborolidine-borane complex in a suitable solvent like 1,2-dichloroethane at room temperature. researchgate.netresearchgate.net This process selectively reduces the isoquinoline ring, leaving the benzo[b]thiophene moiety intact, to produce 1-(benzo[b]thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline. This method is notable for its functional group tolerance; for example, substrates bearing nitro and halide groups can be successfully hydrogenated. researchgate.net
| Catalyst System | Hydrogen Source | Substrate | Product | Typical Yield | Reference |
| Copper(II) trifluoromethanesulfonate | Oxazaborolidine–BH₃ complex | Substituted Isoquinolines | Substituted Tetrahydroisoquinolines | 61-85% | nih.govacs.org |
Emerging Synthetic Approaches and Conditions
In line with the principles of green chemistry, recent synthetic efforts have focused on developing more efficient and environmentally benign methods. These include the use of microwave irradiation to accelerate reactions, and the development of metal-free and aqueous-medium reaction conditions to reduce waste and avoid toxic metal catalysts.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov The rapid, uniform heating provided by microwave irradiation can enhance reaction kinetics and minimize the formation of side products. nih.govnih.gov
This technology has been successfully applied to the synthesis of a wide array of isoquinoline derivatives. researchgate.netnih.gov For instance, N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines have been synthesized from 2-acylphenylacetonitriles and amines under microwave irradiation in ethanol, notably without the need for a catalyst. researchgate.net Similarly, various quinoline- and quinazoline-fused heterocyclic systems have been efficiently prepared using microwave-assisted protocols. nih.govnih.govresearchgate.net
| Reaction Type | Starting Materials | Key Advantage of MAOS | Reference |
| Cyclocondensation | 2-Acylphenylacetonitriles, Amines | Catalyst-free, short reaction times | researchgate.net |
| C-H Arylation | Thiophenes, Aryl halides | Enhanced rate, use of green solvents | frontiersin.org |
| Fused Heterocycle Formation | 2-Aminobenzophenones, Thiourea | Rapid, high yields | nih.gov |
Metal-Free Reaction Conditions
The development of metal-free synthetic routes is a significant goal in modern organic chemistry, as it circumvents the cost, toxicity, and potential for product contamination associated with transition metal catalysts. chim.itnih.govbeilstein-journals.org Several metal-free strategies have been reported for the synthesis of both the benzo[b]thiophene and isoquinoline ring systems, which can be adapted for the synthesis of the target molecule.
One such approach involves an iodine-mediated reaction. A facile method for synthesizing functionalized 1-aryl isoquinolines from isoindoloisoquinolinones using molecular iodine has been developed. semanticscholar.org This reaction proceeds via oxidative dehydrogenation and subsequent ring-opening. Adapting this methodology could involve designing a precursor where the "aryl" group is a benzo[b]thiophene.
Furthermore, metal-free methods for constructing the benzo[b]thiophene ring itself are well-established, often involving intramolecular cyclization of precursors triggered by radicals or electrophiles under metal-free conditions. chim.itorganic-chemistry.orgrsc.org A convergent synthesis could involve the metal-free construction of a benzo[b]thiophene-containing precursor which then undergoes a subsequent metal-free cyclization or condensation to form the isoquinoline ring. For example, a protocol for synthesizing aminated isoquinolines via the reaction of 2-(2-oxo-2-arylethyl)benzonitriles with amines proceeds under metal- and additive-free conditions. rsc.orgchemrxiv.org
| Methodology | Key Reagent/Condition | Transformation | Reference |
| Oxidative Dehydrogenation | Molecular Iodine (I₂) | Isoindoloisoquinolinone → 1-Aryl Isoquinoline | semanticscholar.org |
| SNAr/Cyclization | Potassium Sulfide (K₂S) | o-Halovinylbenzene → Benzo[b]thiophene | organic-chemistry.org |
| Nucleophilic Addition/Annulation | Heat (aqueous medium) | 2-(2-oxo-2-arylethyl)benzonitrile + Amine → Aminated Isoquinoline | rsc.orgchemrxiv.org |
Aqueous Medium Reactions
Performing organic reactions in water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional volatile organic solvents. While often challenging due to the poor solubility of organic substrates, several effective aqueous synthetic methods for isoquinolines have been developed. bohrium.com
A noteworthy example is a protocol for constructing aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl)benzonitriles and various amines. This reaction proceeds efficiently in water under metal-free and additive-free conditions, relying on the activation of the nitrile group towards nucleophilic addition and subsequent annulation. rsc.orgchemrxiv.org This method is operationally simple and demonstrates high functional group tolerance. To synthesize the target compound, one could envision starting with 2-(2-oxo-2-(benzo[b]thiophen-2-yl)ethyl)benzonitrile and reacting it with an ammonia (B1221849) source in water.
In addition to metal-free approaches, copper-catalyzed reactions have also been successfully performed in water. For instance, a facile copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been used to selectively synthesize isoquinolines and isoquinoline N-oxides in water, without the need for organic co-solvents or ligands. nih.gov The synthesis of pyrazolo[5,1-a]isoquinolines has also been achieved in water using a ruthenium(II) catalyst. nio.res.in These examples highlight the increasing viability of using water as a medium for complex heterocyclic synthesis.
Synthetic Challenges and Future Directions in Synthesis
Despite the variety of available synthetic methods, challenges remain in the synthesis of this compound and its derivatives. Traditional multi-step syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, often require harsh conditions (e.g., strong acids, high temperatures), which can limit functional group tolerance and lead to the formation of undesired byproducts. researchgate.net Methods relying on transition-metal catalysis, while powerful, face issues related to catalyst cost, residual metal contamination in the final product, and the need for often complex, air-sensitive ligands. researchgate.net
Future directions in the synthesis of this and related complex heterocycles are clearly pointed towards addressing these challenges through innovative and sustainable methodologies. The field is moving away from classical, harsh methods and towards more elegant solutions.
Key Future Trends:
C-H Activation: Direct C-H functionalization/annulation reactions are a major focus. researchgate.netresearchgate.net These methods avoid the need for pre-functionalization of starting materials, directly coupling a C-H bond of one heterocycle with a reactive partner to build the molecular framework. This approach offers superior atom economy and synthetic efficiency.
Green Chemistry: The expansion of metal-free and aqueous-medium syntheses will continue to be a priority. rsc.orgbohrium.com Developing robust, catalyst-free reactions that can be performed in water or other environmentally benign solvents will reduce the environmental impact and cost of synthesis.
Photoredox and Electrocatalysis: Utilizing light or electricity to drive reactions offers new avenues for bond formation under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. These techniques are increasingly being applied to the synthesis of complex heterocycles.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters (temperature, pressure, time). Translating the key synthetic reactions to flow systems could enable more efficient and safer large-scale production.
Ultimately, the future of synthesizing complex molecules like this compound lies in the development of methodologies that are not only effective and high-yielding but also economically viable and environmentally responsible.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H-NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For 1-(benzo[b]thiophen-2-yl)isoquinoline, the spectrum is expected to show signals exclusively in the aromatic region, typically between 7.0 and 9.5 ppm. The spectrum would consist of 11 distinct proton signals corresponding to the 11 hydrogen atoms on the aromatic rings.
The protons on the isoquinoline (B145761) ring system are expected to resonate at characteristic chemical shifts. Similarly, the protons of the benzo[b]thiophene moiety will appear in the aromatic region, with their exact positions influenced by the electron-donating sulfur atom and the fused benzene (B151609) ring. The linkage between the C1 of the isoquinoline and the C2 of the benzothiophene (B83047) would cause slight shifts for adjacent protons compared to the parent molecules due to altered electronic effects and steric interactions.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Isoquinoline) | 8.6 - 8.8 | Doublet (d) | ~5.5 |
| H-4 (Isoquinoline) | 7.7 - 7.9 | Doublet (d) | ~5.5 |
| H-5 (Isoquinoline) | 8.0 - 8.2 | Doublet (d) | ~8.0 |
| H-8 (Isoquinoline) | 7.9 - 8.1 | Doublet (d) | ~8.2 |
| H-6, H-7 (Isoquinoline) | 7.5 - 7.7 | Multiplet (m) | - |
| H-3' (Benzothiophene) | 7.8 - 8.0 | Singlet (s) | - |
| H-7' (Benzothiophene) | 7.8 - 7.9 | Doublet (d) | ~8.0 |
| H-4' (Benzothiophene) | 7.7 - 7.8 | Doublet (d) | ~8.0 |
¹³C-NMR spectroscopy identifies all unique carbon atoms in a molecule. The proton-decoupled ¹³C-NMR spectrum for this compound is expected to display 17 distinct signals for its 17 carbon atoms. The chemical shifts are influenced by hybridization and the electronic environment. Carbons in the aromatic rings will typically resonate between 120 and 155 ppm. The carbons directly attached to the nitrogen (in the isoquinoline) and sulfur (in the benzothiophene) atoms, as well as the quaternary carbons at the ring junctions and the point of linkage, would have characteristic shifts.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Isoquinoline) | 150 - 155 |
| C-3 (Isoquinoline) | 142 - 145 |
| C-4 (Isoquinoline) | 120 - 123 |
| C-4a (Isoquinoline) | 127 - 129 |
| C-5 (Isoquinoline) | 128 - 130 |
| C-6 (Isoquinoline) | 126 - 128 |
| C-7 (Isoquinoline) | 130 - 132 |
| C-8 (Isoquinoline) | 127 - 129 |
| C-8a (Isoquinoline) | 136 - 138 |
| C-2' (Benzothiophene) | 140 - 143 |
| C-3' (Benzothiophene) | 123 - 125 |
| C-3a' (Benzothiophene) | 139 - 141 |
| C-4' (Benzothiophene) | 124 - 126 |
| C-5' (Benzothiophene) | 124 - 126 |
| C-6' (Benzothiophene) | 125 - 127 |
| C-7' (Benzothiophene) | 122 - 124 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. lcms.cz It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all C-H bonds.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. ROESY would be useful to confirm the spatial arrangement of the two ring systems relative to each other. For instance, a spatial correlation between the H-3' of the benzothiophene and the H-8 of the isoquinoline would provide evidence for their proximity, helping to define the molecule's preferred conformation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. lcms.cz For this compound, the molecular formula is C₁₇H₁₁NS. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 262.0685 | Expected to be within 5 ppm of calculated value |
Different ionization methods are used depending on the information required.
Electrospray Ionization (ESI): This is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. ESI-MS is the method of choice for accurate molecular weight determination via HRMS. mdpi.com
Electron Ionization (EI): EI is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can help confirm the structure. For this compound, fragmentation would likely involve cleavage of the bond between the two ring systems, as well as characteristic fragmentation of the individual benzo[b]thiophene and isoquinoline moieties. The molecular ion peak [M]⁺˙ would be prominent. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic components. Key vibrational modes would include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the isoquinoline and benzothiophene ring systems, and vibrations involving the C-S bond of the thiophene (B33073) ring. evitachem.com The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The skeletal C=C stretching vibrations of the aromatic rings usually appear in the 1600-1400 cm⁻¹ range. The C=N stretching of the isoquinoline ring would also be found in this region. The C-S stretching vibration is generally weaker and appears at lower wavenumbers.
| Frequency (cm⁻¹) | Assignment | Intensity |
| Data not available | Aromatic C-H stretch | Data not available |
| Data not available | C=C Aromatic ring stretch | Data not available |
| Data not available | C=N stretch (isoquinoline) | Data not available |
| Data not available | C-S stretch (thiophene) | Data not available |
| Data not available | C-H out-of-plane bend | Data not available |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For conjugated aromatic systems like this compound, π → π* transitions are the most prominent. The extended π-conjugation resulting from the fusion of the benzo[b]thiophene and isoquinoline rings is expected to result in absorption bands at longer wavelengths compared to the individual parent heterocycles.
The UV-Vis spectrum would likely show multiple absorption bands, characteristic of the complex electronic structure of the molecule. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular environment and solvent polarity. While specific experimental data for this compound are not available, a representative data table is shown.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Data not available | Data not available | Data not available | π → π |
| Data not available | Data not available | Data not available | π → π |
Fluorescence and Phosphorescence Spectroscopy
Luminescence spectroscopy, which includes fluorescence and phosphorescence, provides information about the de-excitation pathways of a molecule from an electronically excited state.
Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to the ground singlet state. This process is typically rapid. Compounds with rigid, planar structures and extensive π-systems, such as this compound, are often fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a Stokes shift).
Phosphorescence is the emission of light that occurs when a molecule transitions from an excited triplet state to the ground singlet state. This is a spin-forbidden process, resulting in a much longer lifetime for the emission compared to fluorescence. The potential for intersystem crossing from the excited singlet state to the triplet state, which is often enhanced by the presence of heteroatoms like sulfur, suggests that this compound might exhibit phosphorescence, likely at even longer wavelengths than fluorescence.
Detailed experimental photophysical data, such as emission maxima, quantum yields, and lifetimes for this compound, are not available in the current literature. A related derivative, ethyl 2-(1-benzothiophene-2-yl)quinoline-4-carboxylate, has been shown to be blue-emissive, with its photoluminescence properties dependent on its polymorphic form. researchgate.net
| Parameter | Fluorescence Data | Phosphorescence Data |
| Excitation Wavelength (λex, nm) | Data not available | Data not available |
| Emission Wavelength (λem, nm) | Data not available | Data not available |
| Quantum Yield (Φ) | Data not available | Data not available |
| Lifetime (τ) | Data not available | Data not available |
| Solvent | Data not available | Data not available |
X-ray Diffraction Analysis: Single Crystal X-ray Crystallography for Molecular Structure Determination
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the dihedral angle between the benzo[b]thiophene and isoquinoline moieties. This information is crucial for understanding the structure-property relationships, particularly how the molecular packing in the solid state might influence its electronic and photophysical properties. While the crystal structures of several derivatives of benzo[b]thiophene and isoquinoline have been reported, a specific crystallographic study for this compound could not be located in the searched literature. researchgate.netmdpi.com
| Parameter | Crystallographic Data |
| Chemical Formula | C₁₇H₁₁NS |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics.
A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov HOMO acts as an electron donor, while LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov
In derivatives of benzo[b]thiophene, the distribution of electron density in the HOMO and LUMO orbitals provides insights into charge transfer characteristics. For instance, quantum chemical calculations on novel derivatives of benzo[b]thiophene-2-carbaldehyde showed that one derivative exhibited enhanced reactivity potential with a low energy gap of 3.22 eV, while another showed higher stability with an energy gap of 3.59 eV. nih.gov For related isoquinoline (B145761) chromophores, DFT calculations have shown that introducing different electron-withdrawing groups can significantly modulate the HOMO-LUMO energy gap, thereby tuning the molecule's electronic properties. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Compounds This table presents illustrative data from studies on similar molecular scaffolds to demonstrate the application of DFT.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzo[b]thiophene Derivative (BTAP2) | - | - | 3.22 | nih.gov |
| Benzo[b]thiophene Derivative (BTAP3) | - | - | 3.59 | nih.gov |
| Isoquinoline Chromophore (MPBIR) | -5.762 | -1.938 | 3.824 | nih.gov |
| Substituted Isoquinoline (MPBID4) | -6.225 | -3.146 | 3.079 | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra and optical properties of molecules. conicet.gov.ar By calculating the transition energies and oscillator strengths, TD-DFT can reveal the nature of electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. nih.govconicet.gov.ar
For heterocyclic systems like thieno[3,2-f]isoquinolines, TD-DFT calculations have been performed to understand the origin of their first electronic transitions. conicet.gov.ar These studies confirmed that the S1 → S0 transition originates from the HOMO→LUMO transition. conicet.gov.ar In studies of benzo[b]thiophene derivatives, spectroscopic investigations coupled with theoretical calculations identified π→π* transitions attributed to the conjugated system. nih.gov Such analyses are crucial for designing molecules with specific light-absorbing properties for applications in materials science, such as organic solar cells. polimi.it
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. These studies are vital in medicinal chemistry for drug discovery and development.
Molecular docking simulations are used to place a ligand into the binding site of a receptor and estimate its binding affinity. This analysis provides detailed insights into the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and aromatic interactions. mdpi.com
In a study involving novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, docking studies were performed to understand their binding affinity for the 5-HT1A serotonin (B10506) receptor. mdpi.com The most promising compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, was analyzed to shed light on its electrostatic interactions. mdpi.com The docking results revealed key interactions, including an edge-to-face aromatic interaction between the benzo[b]thiophene moiety of the ligand and a phenylalanine residue (F361) in the receptor. mdpi.com Furthermore, a hydrogen bond was observed between the protonated nitrogen of the pyridine (B92270) ring and the side chain of an asparagine residue (N385), which helped to explain the compound's observed binding affinity. mdpi.com
When the experimental three-dimensional structure of a target protein is unavailable, a computational model can be built using a technique called homology modeling. This method uses the known structure of a related homologous protein as a template.
For the aforementioned docking studies on the 5-HT1A receptor, a homology model for the 3D structure of the receptor was utilized to carry out the computational simulations. mdpi.com This approach allows researchers to investigate ligand-receptor interactions and guide the design of new molecules even in the absence of an experimentally determined crystal structure for the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov
A QSAR study was developed to model the radical scavenging activity (RSA) of a series of 26 di(hetero)arylamine derivatives of benzo[b]thiophenes. nih.gov The model was constructed using the partial least squares (PLS) method and validated through internal and external cross-validation. nih.gov Four molecular descriptors were selected to build the QSAR model:
RDF (Radial Distribution Function) descriptors (RDF020e and RDF045e): These descriptors suggested that the presence of electronegative atoms within the core structure of the compounds was related to an increase in radical scavenging activity. nih.gov
2D-Autocorrelation descriptors (GATS8p and MATS5e): These descriptors associated the presence of polarizable and electronegative pairs of atoms at specific distances with the compound's activity. nih.gov
This QSAR model proved to be a useful tool for predicting the radical scavenging activity of congeneric compounds, demonstrating its potential to guide the synthesis of new and more potent antioxidant diarylamines. nih.gov Similarly, QSAR studies on isoquinoline derivatives have been used to reveal structure-bioactivity relationships with enzymes, guiding lead optimization in drug discovery. japsonline.com
Advanced Applications in Materials Science and Optoelectronics
Design and Synthesis of Metal Complexes Featuring 1-(benzo[b]thiophen-2-yl)isoquinoline Ligands
The this compound scaffold serves as a potent cyclometalating C^N ligand, capable of forming highly stable complexes with transition metals. The synthesis strategy typically involves a multi-step process, beginning with the construction of the ligand itself, often through palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling) between a benzo[b]thiophene precursor and an isoquinoline (B145761) derivative. evitachem.com
Once the ligand is obtained, the formation of metal complexes proceeds via cyclometalation. A common and effective method involves reacting the ligand with a metal salt, such as iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), in a high-boiling point solvent mixture like 2-ethoxyethanol (B86334) and water. evitachem.com This reaction typically first yields a μ-chloro-bridged dimer, for example, [(btq)₂Ir(μ-Cl)]₂. These dimers are crucial intermediates that are then reacted with various ancillary ligands to produce the final, monomeric complexes with desired functionalities. evitachem.com
Iridium(III) complexes featuring the this compound (btq) ligand are extensively researched for their application as deep-red phosphorescent emitters in OLEDs. nih.gov The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, leading to bright emission from the triplet state (phosphorescence). The extended π-conjugation of the btq ligand helps to lower the energy of the triplet metal-to-ligand charge transfer (³MLCT) state, pushing the emission into the deep-red region of the electromagnetic spectrum. nih.gov
Researchers have synthesized a variety of heteroleptic iridium(III) complexes by reacting the chloro-bridged iridium dimer with different ancillary ligands. These ancillary ligands play a crucial role in fine-tuning the photophysical and electrochemical properties of the final complex. Examples of such complexes include:
[Ir(btq)₂phen][PF₆]
[Ir(btq)₂bpy][PF₆]
[Ir(btq)₂dtbipy][PF₆]
[Ir(btq)₂pic] nih.gov
In these examples, ligands like 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bpy), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbipy), and picolinic acid (pic) are used to complete the coordination sphere of the iridium center. nih.gov The choice of the ancillary ligand can influence the emission wavelength, quantum yield, and stability of the complex. nih.gov For instance, the use of the picolinic acid ligand was found to cause a further red-shift in the emission spectrum compared to complexes with bipyridine-based ancillary ligands. nih.gov
While iridium(III) has been the primary focus for complexation with this compound due to its exceptional phosphorescent properties, the ligand's robust chelating nature makes it suitable for coordination with other transition metals. Research into complexes with metals such as platinum(II), gold(III), ruthenium(II), and others could yield materials with unique optical, electronic, or catalytic properties. However, the bulk of the current research literature remains centered on iridium-based complexes for optoelectronic applications, particularly for red and deep-red emitting layers in OLEDs.
Photophysical Properties of Complexes
The metal complexes derived from this compound exhibit fascinating photophysical properties that are central to their applications. The emission in these complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state, which is characteristic of phosphorescent heavy metal complexes. evitachem.comias.ac.in
The photoluminescence quantum yield (PLQY or Φ) is a critical measure of the efficiency of the light emission process. Iridium(III) complexes with the this compound ligand have been reported to exhibit moderate to good PLQYs, making them viable candidates for efficient light-emitting devices. The specific quantum yield is highly dependent on the ancillary ligand used in the complex and the surrounding environment (e.g., solvent or solid-state matrix). For example, complexes like [Ir(btq)₂(acac)] have shown PLQYs as high as 0.22. evitachem.com
A defining characteristic of these complexes is their deep-red phosphorescence. nih.gov The emission maxima are typically observed in the range of 600 nm to 700 nm. The extended π-system of the this compound ligand is instrumental in achieving these long-wavelength emissions. nih.gov The precise peak of the emission can be modulated by the electronic properties of the ancillary ligand. nih.gov
These complexes can also exhibit solvatochromism, where the position of the emission peak shifts depending on the polarity of the solvent. researchgate.net This behavior arises from changes in the stabilization of the ground and excited states of the molecule by the solvent molecules, which is a common feature in compounds with significant charge-transfer character in their excited state.
The efficiency of luminescence is directly tied to the PLQY and the lifetime of the excited state. The phosphorescent nature of these iridium complexes results in relatively long excited-state lifetimes, typically in the range of hundreds of nanoseconds to microseconds. evitachem.comias.ac.in These long lifetimes are a hallmark of emission from a triplet state, as the transition to the singlet ground state is spin-forbidden, making the radiative decay process slower compared to fluorescence.
The long-lived triplet states are essential for the high efficiency of phosphorescent OLEDs, as they allow for the harvesting of both singlet and triplet excitons generated during electrical excitation. ias.ac.in
Electrochemical Properties and Redox Behavior
A thorough search of scientific literature did not yield specific experimental data from techniques such as cyclic voltammetry or differential pulse voltammetry for This compound . Consequently, key electrochemical parameters including its oxidation and reduction potentials, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels have not been documented. This information is crucial for assessing its suitability as a material in electronic devices, as these properties determine a compound's ability to accept or donate electrons and its stability under electrochemical stress.
Table 5.3.1: Electrochemical Data for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Oxidation Potential (Eox) | Data Not Available | - |
| Reduction Potential (Ered) | Data Not Available | - |
| HOMO Level | Data Not Available | - |
| LUMO Level | Data Not Available | - |
As of the latest literature review, specific experimental electrochemical data for this compound has not been reported.
Integration into Organic Electronic Devices: Organic Light-Emitting Diodes (OLEDs) Performance Evaluation
There are no available research articles or reports detailing the fabrication or performance evaluation of Organic Light-Emitting Diodes (OLEDs) that utilize This compound as a component in any of its layers (e.g., emissive, host, or charge-transport layer). Therefore, critical performance metrics such as electroluminescence spectra, external quantum efficiency (EQE), luminance, power efficiency, and operational lifetime for OLEDs incorporating this specific compound have not been characterized.
Table 5.4.1: OLED Device Performance Metrics for this compound
| Device Metric | Value |
|---|---|
| Emitter/Host Material | Data Not Available |
| Turn-on Voltage (V) | Data Not Available |
| Maximum Luminance (cd/m²) | Data Not Available |
| Maximum External Quantum Efficiency (%) | Data Not Available |
| Maximum Current Efficiency (cd/A) | Data Not Available |
| Maximum Power Efficiency (lm/W) | Data Not Available |
Performance data is unavailable as no studies on the integration of this compound into OLED devices have been published.
Further research is required to explore and characterize the electrochemical and optoelectronic properties of This compound to determine its potential in the field of materials science.
Exploration of Biological Activities and Structure Activity Relationships Sar
In Vitro Pharmacological Investigations
The pharmacological profile of 1-(benzo[b]thiophen-2-yl)isoquinoline and its derivatives has been assessed through various in vitro assays, including receptor binding studies and enzyme inhibition analyses.
Receptor Binding Affinity Studies (e.g., 5-HT1A Receptors, Histamine (B1213489) H3 Receptors)
While direct binding data for this compound is limited, studies on closely related derivatives provide insight into the potential of this scaffold. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were evaluated for their affinity towards serotonin (B10506) 5-HT1A receptors. The most promising compound in this series, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, demonstrated a micromolar affinity with a Ki value of 2.30 μM. This suggests that the benzo[b]thiophene core can be a key element in designing ligands for serotonin receptors.
Similarly, while specific studies on the histamine H3 receptor affinity for this compound are not extensively documented, the broader class of compounds with N-containing heterocycles are frequently investigated as H3 receptor antagonists.
Interactive Data Table: Receptor Binding Affinity of a Related Compound
| Compound | Receptor | Ki (μM) |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2.30 |
Enzyme Inhibition Assays (e.g., Trypanothione Reductase, Human Chymase, Monoamine Oxidase B)
The potential for benzo[b]thiophene and isoquinoline (B145761) scaffolds to inhibit various enzymes has been an area of active research.
Trypanothione Reductase (TR): This enzyme is crucial for the survival of trypanosomatid parasites and is a key drug target. While direct inhibition data for this compound is not available, a related analogue, 1-(1-benzo[b]thiophen-2-yl-cyclohexyl) piperidine (B6355638) (BTCP), was identified as a competitive inhibitor of TR with a Ki of 1 µM. This highlights the potential of the benzo[b]thiophene moiety to interact with this parasitic enzyme.
Human Chymase: Nonpeptide inhibitors of human mast cell chymase are of therapeutic interest. One potent inhibitor, Chymase-IN-1, has an IC50 of 29 nM. Another chymase inhibitor, TY-51469, which contains a benzo[b]thiophene structure, has also been identified, indicating the relevance of this chemical group for chymase inhibition.
Monoamine Oxidase B (MAO-B): The inhibition of MAO-B is a strategy for treating neurodegenerative diseases. A series of benzo[b]thiophen-3-ol derivatives have shown high selectivity and potent inhibition of the MAO-B isoform. This suggests that the benzo[b]thiophene scaffold is a promising starting point for developing new MAO-B inhibitors.
In Vitro Antiproliferative Activity in Cancer Cell Lines
The anticancer potential of compounds containing the benzo[b]thiophene and isoquinoline rings has been noted. Fused pyrrolo[2,1-a]isoquinolines, for example, have shown potent cytotoxic activity.
Studies on tetracyclic derivatives of benzo[b]thiophenes have demonstrated remarkable cytotoxicity in various human tumor cell lines upon UVA irradiation. A benzo[b]thienopyridopyrimidone derivative reached an IC50 of 0.1 µM in leukemia cell lines and 0.3-0.5 µM in solid tumor cell lines.
Interactive Data Table: Antiproliferative Activity of a Related Benzo[b]thiophene Derivative
| Cell Line | Compound Type | IC50 (µM) |
| Leukemia Cell Lines | Benzo[b]thienopyridopyrimidone | 0.1 |
| Solid Tumor Cell Lines | Benzo[b]thienopyridopyrimidone | 0.3-0.5 |
Cell Cycle Analysis and Arrest Induction
Investigations into the mechanisms of antiproliferative activity for related compounds have pointed towards interference with the cell cycle. For instance, certain tetracyclic derivatives of benzo[b]thiophenes and pyridines were found to induce cell cycle perturbations in Jurkat cells. Similarly, other isoquinoline derivatives have been shown to interfere with the S and G2/M phases of the cell cycle, suggesting an effect on DNA duplication and mitotic progression. Thieno[2,3‐c]isoquinolines have also been identified as targeting the G2/M phase.
Apoptosis Induction Pathways
The induction of apoptosis is a key mechanism for many anticancer agents. Research on benzo[b]thiophene and isoquinoline derivatives indicates their ability to trigger programmed cell death. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a typical apoptotic process that includes mitochondrial dysfunction, caspase activation, and an increase in intracellular reactive oxygen species (ROS). The process involves both caspase-8-regulated and mitochondria-dependent signaling pathways. Furthermore, photoexcited tetracyclic derivatives of benzo[b]thiophenes have been shown to trigger massive apoptosis, revealed by the externalization of Annexin V and significant variations in the mitochondrial potential.
In Vitro Antimicrobial Activity Studies
The search for novel antimicrobial agents has included the evaluation of isoquinoline and benzo[b]thiophene derivatives. While specific data for this compound is scarce, a study on 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) derivatives revealed potent activity against the gram-negative bacterium Pseudomonas aeruginosa, with one compound showing a minimum inhibitory concentration (MIC) of 12.5 μg/mL, which was more potent than the standard drug chloramphenicol. Good inhibitory activity was also observed against Staphylococcus aureus and Escherichia coli (MIC values of 62.5 μg/mL), as well as the fungus Candida albicans (MIC of 250 μg/mL). The alkynyl isoquinoline moiety has also been identified as a promising scaffold for developing potent antibacterial agents against multidrug-resistant Gram-positive bacteria.
Interactive Data Table: Antimicrobial Activity of Related 1-(Benzo[b]thiophen-4-yl)piperazine Derivatives
| Microorganism | Compound | MIC (μg/mL) |
| Pseudomonas aeruginosa | K2 | 12.5 |
| Staphylococcus aureus | K4 | 62.5 |
| Escherichia coli | F4 | 62.5 |
| Candida albicans | K1, K2, K4, K8, F1, F3 | 250 |
Antibacterial Spectrum and Efficacy
Derivatives of the benzo[b]thiophene and isoquinoline scaffolds have demonstrated notable antibacterial properties. For instance, a series of 1-(benzo[b]thiophen-4-yl)piperazine derivatives showed activity against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr One compound in this series displayed potent activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL, which was superior to the standard drug chloramphenicol. tubitak.gov.tr Other derivatives showed good inhibitory activity against S. aureus and E. coli with MIC values of 62.5 μg/mL. tubitak.gov.tr
Similarly, various isoquinoline alkaloids and their derivatives have been screened for antibacterial effects. mdpi.comnih.gov Novel alkynyl isoquinolines have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 2 µg/mL. mdpi.com Furthermore, certain benzo[f]quinoline (B1222042) derivatives have also exhibited very good antibacterial activity against Staphylococcus aureus. nih.gov While these studies are on related but distinct molecular structures, they underscore the potential of the combined benzo[b]thiophene-isoquinoline scaffold as a source of new antibacterial agents.
Table 1: Antibacterial Activity of Structurally Related Compounds Data based on studies of derivatives of the core benzo[b]thiophene and isoquinoline structures.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(Benzo[b]thiophen-4-yl)piperazine Derivative K2 | Pseudomonas aeruginosa | 12.5 | tubitak.gov.tr |
| 1-(Benzo[b]thiophen-4-yl)piperazine Derivative K4 | Staphylococcus aureus | 62.5 | tubitak.gov.tr |
| 1-(Benzo[b]thiophen-4-yl)piperazine Derivative F4 | Escherichia coli | 62.5 | tubitak.gov.tr |
| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus | 2 | mdpi.com |
| Benzo[f]quinolinium Salt 3i | Staphylococcus aureus | 0.00304 | nih.gov |
| Benzo[f]quinolinium Salt 3i | Escherichia coli | 0.00152 | nih.gov |
Antifungal Spectrum and Efficacy
The antifungal potential of molecules containing the benzo[b]thiophene or isoquinoline core is well-documented. nih.gov Synthetic di(hetero)arylamine derivatives based on the benzo[b]thiophene system were evaluated against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov The most active compounds demonstrated a broad spectrum of activity, including against fluconazole-resistant fungi, with particularly low MICs for dermatophytes. nih.gov Structure-activity relationship studies revealed that hydroxyl groups were essential for the activity in aryl derivatives. nih.gov
In another study, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity. nih.gov Certain compounds in this class showed MIC values in the range of 0.03-0.5 μg/mL against Candida albicans and 0.25-2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Isoquinoline alkaloids have also shown significant antifungal activity against Candida albicans at concentrations of 8 µg/mL. nih.gov Fused isoxazoline/isoquinolinone hybrids have also been identified as active against several fungal species, with MIC values ranging from 0.005 to 0.16 mg/mL. mdpi.com
Table 2: Antifungal Activity of Structurally Related Compounds Data based on studies of derivatives of the core benzo[b]thiophene and isoquinoline structures.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole A30-A34 | Candida albicans | 0.03 - 0.5 | nih.gov |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole A30-A34 | Cryptococcus neoformans | 0.25 - 2 | nih.gov |
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole A30-A34 | Aspergillus fumigatus | 0.25 - 2 | nih.gov |
| Isoquinoline Alkaloids | Candida albicans | 8 | nih.gov |
| Isoxazolidine Isoquinolinone Hybrid 10 | Various Micromycetes | 5 - 160 | mdpi.com |
Antiviral Activity (e.g., Herpes Simplex Viruses)
The antiviral profiles of isoquinoline-containing compounds have been a subject of interest, particularly against Herpes Simplex Viruses (HSV). mdpi.comfrontiersin.org A study on 2-amino-1H-benzo[de]isoquinoline-1,3-dione derivatives, which are structurally related to the isoquinoline core, demonstrated their activity against both HSV-1 and HSV-2. nih.gov In terms of 50% effective concentration (EC₅₀), certain derivatives showed potent activity against HSV-1 (EC₅₀ = 16.2 μg/mL) and valuable activity against HSV-2. nih.gov This was the first report on the antiviral effects of this specific class of compounds. nih.gov The presumed mode of action for these compounds is not the prevention of viral adsorption or penetration, but rather interference in the early events of HSV replication. nih.gov Conversely, a different study screening 33 other types of isoquinoline alkaloids found them to be completely inactive against HSV. nih.gov This highlights the significant impact of specific structural features on the antiviral activity within the broader class of isoquinoline derivatives.
Table 3: Anti-Herpetic Activity of 2-Amino-1H-benzo[de]isoquinoline-1,3-dione Derivatives Data represents the 50% effective concentration (EC₅₀) against Herpes Simplex Viruses.
| Derivative Compound | Virus Strain | EC₅₀ (µg/mL) | Reference |
| Thiophene (B33073) aldehyde 15 | HSV-1 | 16.2 | nih.gov |
| Furaldehyde 14 | HSV-1 | 19.6 | nih.gov |
| Allyl isothiocyanide 16 | HSV-1 | 17.8 | nih.gov |
| Thiophene aldehyde 15 | HSV-2 | 56.7 | nih.gov |
| Furaldehyde 14 | HSV-2 | 71.8 | nih.gov |
| Acyclovir (Reference) | HSV-1 | 1.8 | nih.gov |
| Acyclovir (Reference) | HSV-2 | 3.4 | nih.gov |
Molecular Mechanisms of Biological Action
The biological effects of benzo[b]thiophene and isoquinoline derivatives are often attributed to their interaction with fundamental cellular machinery, including nucleic acids and key enzymes involved in DNA topology.
Nucleic Acid (DNA/RNA) Intercalation Studies
The planar aromatic structure characteristic of fused heterocyclic systems like this compound suggests a potential for DNA intercalation. This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription. Studies on structurally similar compounds support this hypothesis. For example, N-isopropylamidino-substituted derivatives of benzo[b]thieno[2,3-c]quinolones, which feature a fused benzo[b]thiophene and quinolone system, have been shown to bind to DNA through intercalation. researchgate.net Similarly, benzo[f]imidazo[1,5b]-isoquinoline and benzo[f]quinoline derivatives have been designed and evaluated as potential DNA-intercalating antitumor agents. nih.govnih.gov These findings suggest that a likely molecular mechanism for the bioactivity of this compound could involve its ability to act as a DNA intercalating agent. nih.gov
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like replication, transcription, and chromosome segregation. They have become important targets for anticancer drugs. nih.gov Numerous planar nitrogen heterocycles are known topoisomerase inhibitors. Research into related heterocyclic systems indicates that topoisomerase inhibition is a plausible mechanism of action for the benzo[b]thiophene-isoquinoline scaffold. For instance, a number of prepared benzo[h]quinolines have been shown to bind to DNA with high affinity and inhibit topoisomerase I, with activity comparable to known benzo[c]phenanthridine (B1199836) topoisomerase I inhibitors. rsc.org Additionally, certain pyrazolo[4,3-f]quinoline derivatives have been investigated for their potential to inhibit both topoisomerase I and II. nih.gov This evidence from related quinoline (B57606) and benzoquinoline structures suggests that this compound may exert its biological effects, at least in part, by inhibiting the function of these critical enzymes.
Modulation of Specific Biological Targets and Pathways
Beyond direct interaction with DNA, compounds containing the benzo[b]thiophene-isoquinoline framework may modulate specific cellular signaling pathways. evitachem.com Research suggests that compounds within this class can influence pathways involved in critical cellular processes such as proliferation and apoptosis. evitachem.com This has led to their investigation for potential anti-cancer properties. evitachem.com The isoquinoline moiety is a key component of many alkaloids with a wide range of bioactivities, including antitumor, anti-inflammatory, and neuroprotective effects, which are achieved through the modulation of various biological pathways. nih.gov For example, papaverine (B1678415), a well-known benzylisoquinoline alkaloid, acts as a potent inhibitor of phosphodiesterase 10A (PDE10A). mdpi.com The benzo[b]thiophene core is also a prominent pharmacophore found in many biologically active molecules, contributing to activities such as enzyme inhibition. nih.govresearchgate.net The combination of these two pharmacophores in this compound suggests a potential to interact with and modulate a variety of specific biological targets and pathways, contributing to a broad spectrum of bioactivity.
Comprehensive Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical process in medicinal chemistry that correlates the specific structural features of a compound with its biological activity. For the this compound scaffold, this would involve the synthesis and biological testing of numerous derivatives to understand how changes to its structure affect its therapeutic potential. However, published research providing a systematic analysis of this compound's SAR is not currently available.
To determine the impact of substituent modifications, researchers typically introduce various chemical groups at different positions on the lead compound. For this compound, this would involve making substitutions on both the benzo[b]thiophene and the isoquinoline ring systems. Key areas for modification would include:
The Isoquinoline Ring: Adding electron-donating or electron-withdrawing groups at various positions could influence the molecule's interaction with biological targets.
The Benzene (B151609) Portion of the Benzothiophene (B83047) Ring: Substituents here could alter the compound's lipophilicity and electronic properties, potentially affecting cell permeability and binding affinity.
The Thiophene Portion of the Benzothiophene Ring: Modifications at the 3-position of the thiophene ring, for example, could be explored to probe the space around the biological target.
Without experimental data from such studies, it is not possible to provide a detailed account of how specific substitutions (e.g., halogens, alkyl, alkoxy, or nitro groups) would enhance or diminish the activity and target selectivity of this compound.
Rational drug design relies on an existing understanding of a compound's SAR and its biological target. Strategies often involve using computational modeling and known SAR data to predict which modifications will lead to improved efficacy, selectivity, and pharmacokinetic properties.
In the context of this compound, a rational design approach would first require identifying and characterizing its specific biological target (e.g., a particular enzyme or receptor). Once the target is known, and initial SAR data is generated, medicinal chemists could:
Optimize Target Interactions: Design new analogs with functional groups that can form stronger or more specific bonds (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site.
Improve Pharmacokinetic Properties: Modify the structure to enhance properties like solubility, metabolic stability, and oral bioavailability.
Currently, the absence of published, detailed SAR studies for this specific compound precludes a discussion of concrete rational design strategies that have been successfully applied to enhance its bioactivity. Further research and publication of such data are needed to fully explore the therapeutic potential of this chemical scaffold.
Conclusion and Future Perspectives
Summary of Key Achievements and Research Gaps
Research into isoquinoline (B145761) and benzo[b]thiophene derivatives has independently led to significant advancements in medicinal chemistry and materials science. Isoquinoline alkaloids and their synthetic derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. amerigoscientific.comresearchgate.net Similarly, the benzo[b]thiophene core is a privileged structure in drug discovery, with derivatives showing antimicrobial, anti-inflammatory, and anticancer activities, among others. nih.gov The key achievement in the context of 1-(benzo[b]thiophen-2-yl)isoquinoline lies in the successful synthesis of this and similar hybrid molecules, which combine the structural features of both parent heterocycles. These synthetic efforts have provided a platform for exploring the synergistic or novel properties that may arise from the fusion of these two important pharmacophores.
Emerging Trends and Directions for Future Research
The future of research on this compound is poised to follow several exciting trends, driven by advances in synthetic chemistry, a demand for novel therapeutic agents, and the power of computational modeling.
Future research will likely focus on the development of more efficient and versatile synthetic routes to this compound and its derivatives. While classical methods for isoquinoline synthesis like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established, there is a continuous drive towards methodologies that offer greater functional group tolerance, milder reaction conditions, and higher yields. researchgate.netwikipedia.org Recent advances in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, followed by cyclization, have shown promise for the synthesis of complex benzo(iso)quinoline derivatives and could be adapted for this specific compound. researchgate.net Furthermore, one-pot, multi-component reactions are becoming increasingly popular for the rapid assembly of complex molecules, and such strategies could be employed to generate a library of this compound analogs for biological screening. organic-chemistry.org The exploration of C-H activation and annulation reactions, which are atom-economical and efficient, could also provide novel pathways to this scaffold. organic-chemistry.org
A major thrust for future research will be the systematic exploration of the biological activities of this compound. Given the known anticancer, anti-inflammatory, and antimicrobial properties of its parent heterocycles, this compound is a prime candidate for screening in these therapeutic areas. amerigoscientific.comnih.gov For instance, many isoquinoline derivatives have been investigated as anticancer agents, and the introduction of the benzo[b]thiophene group could modulate this activity. nih.gov Similarly, benzo[b]thiophene derivatives have been studied for their potential in treating neurodegenerative diseases, suggesting a possible avenue of investigation for this hybrid molecule. nih.gov
Beyond medicinal chemistry, the unique electronic properties of the fused aromatic system in this compound make it an interesting candidate for materials science applications. Isoquinoline-based polymers have been explored for their potential in creating conductive materials and sensors. amerigoscientific.com The incorporation of the sulfur-containing benzo[b]thiophene moiety could further tune the electronic and optical properties of such materials, opening up possibilities in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Advanced computational modeling and in silico studies are expected to play a crucial role in guiding future research on this compound. Molecular docking studies can predict the binding affinity of the compound to various biological targets, such as enzymes and receptors, helping to prioritize experimental screening efforts. nih.gov For example, docking studies have been used to investigate the interaction of similar heterocyclic compounds with targets relevant to cancer and neurodegenerative diseases. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(benzo[b]thiophen-2-yl)isoquinoline, and what are their key considerations?
- Answer : Two primary methods are widely used:
- Cyclization of thioureidoisoquinolines : This involves condensation of 5-amino-isocoumarin with alkyl isothiocyanates, followed by reduction (e.g., SnCl₂·2H₂O) to form the thiazoloisoquinoline core .
- Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between 1-chloroisoquinoline and benzo[b]thiophen-2-ylboronic acid. Key conditions include using Pd(PPh₃)₄ as a catalyst, a 1,4-dioxane/water solvent system, and heating at 105°C for 6 hours under nitrogen .
- Critical Considerations: Purity of boronic acid derivatives, catalyst loading (typically 5–10 mol%), and inert atmosphere to prevent side reactions.
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.65 ppm for aromatic protons) to confirm regiochemistry and substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., Jeol JMS-700) to verify molecular ion peaks and fragmentation patterns .
- Thermal Analysis : TGA (10°C/min under N₂) to assess decomposition profiles and DSC for phase transitions (e.g., melting points) .
- Best Practices: Cross-validate data with elemental analysis and HPLC for purity (>95%).
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclization pathway in the synthesis of thiazoloisoquinoline derivatives?
- Answer :
- Isolation of Intermediates : Trap thioureidoisoquinoline intermediates via low-temperature quenching and characterize them using FT-IR (C=S stretching at ~1200 cm⁻¹) and LC-MS .
- Kinetic Profiling : Monitor reaction progress via in situ Raman spectroscopy to identify rate-determining steps (e.g., cyclization vs. acylation) .
- Computational Aids: DFT calculations (e.g., Gaussian) to model transition states and activation energies for cyclization steps .
Q. What strategies can resolve contradictions in bioactivity data, such as inconsistent COX-1/COX-2 inhibition ratios for thiazoloisoquinoline derivatives?
- Answer :
- Dose-Response Replication : Repeat assays (e.g., cyclooxygenase inhibition) across multiple concentrations (1–100 µM) to confirm IC₅₀ trends .
- Structural Variants : Synthesize analogs with modified substituents (e.g., alkylthio vs. anilino groups) to isolate electronic/steric effects on activity .
- Statistical Validation: Apply ANOVA or Tukey’s HSD test to assess significance of differences between batches or substituent classes .
Q. How can computational chemistry guide the design of this compound derivatives with tailored electronic properties?
- Answer :
- Frontier Orbital Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict redox behavior. Compare with experimental cyclic voltammetry data (e.g., oxidation potentials in acetonitrile) .
- Docking Studies : Model interactions with biological targets (e.g., COX-2 active site) using AutoDock Vina to prioritize substituents for synthesis .
- Validation: Correlate computed charge distribution (Mulliken charges) with Hammett σ values of substituents to refine SAR .
Methodological Frameworks
Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?
- Answer :
- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to validate yields and purity .
- Documentation : Maintain detailed logs of reaction conditions (temperature, solvent ratios, stirring rates) and raw analytical data (NMR integrals, TGA baselines) .
- Ethical Alignment: Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies, particularly for bioactivity assays involving animal models .
Q. How should researchers approach structure-activity relationship (SAR) studies for benzo[b]thiophene-isoquinoline hybrids?
- Answer :
- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) and electron-donating (e.g., -OMe) groups at the 4-position of isoquinoline .
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate substituent descriptors (logP, molar refractivity) with bioactivity data .
- Limitations: Address solubility issues (e.g., via PEGylation) to ensure accurate in vitro assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
